molecular formula C8H6F2O B035264 2-(2,6-Difluorophenyl)acetaldehyde CAS No. 109346-83-0

2-(2,6-Difluorophenyl)acetaldehyde

Cat. No.: B035264
CAS No.: 109346-83-0
M. Wt: 156.13 g/mol
InChI Key: DOFKLYVOJZKVQU-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H6F2O It is characterized by the presence of two fluorine atoms attached to the benzene ring at the 2 and 6 positions, and an aldehyde group attached to the benzene ring via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)acetaldehyde typically involves the reaction of 2,6-difluorobenzyl chloride with a suitable aldehyde precursor under controlled conditions. One common method involves the use of a Grignard reagent, where 2,6-difluorobenzyl chloride is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with an aldehyde to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,6-Difluorophenyl)acetaldehyde has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2,6-difluorophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFKLYVOJZKVQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627451
Record name (2,6-Difluorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109346-83-0
Record name (2,6-Difluorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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